GC-376 (CAS 1416992-39-6) is a dipeptidyl bisulfite adduct that functions as a highly potent, broad-spectrum inhibitor of viral 3C-like proteases (3CLpro/Mpro). Originally developed to target feline infectious peritonitis virus (FIPV), it has become a critical benchmark compound in SARS-CoV-2 and pan-coronavirus research [1]. Unlike standard free-aldehyde inhibitors, GC-376 is formulated as a prodrug that reversibly forms a covalent hemithioacetal bond with the catalytic cysteine (Cys145) of the viral protease [2]. This structural design provides researchers with a highly soluble, stable precursor that rapidly converts to the active aldehyde (GC-373) under physiological conditions, making it an essential reference material for biochemical screening, structural biology, and in vivo efficacy models.
Substituting GC-376 with its active aldehyde counterpart (GC-373) or generic repurposed protease inhibitors (such as Boceprevir) introduces significant liabilities in assay reproducibility and formulation stability. Free aldehydes like GC-373 are highly reactive, prone to epimerization, and susceptible to rapid degradation in aqueous media, which complicates stock solution storage and in vivo dosing[1]. The bisulfite adduct of GC-376 masks this reactivity, ensuring superior aqueous solubility and extended shelf-life without sacrificing target engagement [1]. Furthermore, utilizing older-generation repurposed inhibitors like Boceprevir fails to replicate the sub-micromolar potency and dual-target mechanism (Mpro and host Cathepsin L) required to accurately model complete viral lifecycle inhibition in modern cell-based assays [2].
In FRET-based enzymatic cleavage assays, GC-376 demonstrates exceptional potency against SARS-CoV-2 Mpro, achieving an IC50 of 0.03 µM. In direct head-to-head comparisons, the repurposed HCV drug Boceprevir yielded an IC50 of 4.13 µM under identical conditions [1]. This >130-fold increase in target affinity establishes GC-376 as a far superior positive control for high-throughput screening campaigns.
| Evidence Dimension | SARS-CoV-2 Mpro Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.03 µM |
| Comparator Or Baseline | Boceprevir (4.13 µM) |
| Quantified Difference | >130-fold higher potency |
| Conditions | In vitro FRET-based enzymatic cleavage assay |
Procuring GC-376 provides a highly potent, reliable positive control that ensures maximum dynamic range and assay sensitivity during novel Mpro inhibitor screening.
Beyond viral protease inhibition, GC-376 exhibits potent activity against human Cathepsin L, a critical host protease required for viral spike protein activation and endosomal entry. Enzymatic assays reveal that GC-376 inhibits Cathepsin L with an IC50 in the single-digit nanomolar range (0.30 to 4.4 nM). In contrast, Boceprevir shows weak inhibition with an IC50 of 153 nM[1]. This dual-action profile allows GC-376 to block both viral replication and cellular entry simultaneously.
| Evidence Dimension | Human Cathepsin L Inhibition (IC50) |
| Target Compound Data | < 5 nM (0.30 - 4.4 nM) |
| Comparator Or Baseline | Boceprevir (153 nM) |
| Quantified Difference | >30-fold stronger host protease inhibition |
| Conditions | In vitro FRET assay for Cathepsin L activity |
For cell-based infection models, GC-376 is the optimal benchmark because it accurately reflects the synergistic suppression of both viral entry and replication.
The chemical structure of GC-376 incorporates a bisulfite adduct, which acts as a prodrug for the active dipeptidyl aldehyde, GC-373. This modification circumvents the inherent instability and poor aqueous compatibility of free aldehydes. The bisulfite group significantly increases aqueous solubility and prevents premature degradation or epimerization during storage and formulation [1]. Upon introduction to physiological conditions, GC-376 rapidly converts to GC-373 to form a covalent hemithioacetal bond with the target protease.
| Evidence Dimension | Aqueous Solubility and Handling Stability |
| Target Compound Data | High aqueous solubility and extended stability (Bisulfite adduct) |
| Comparator Or Baseline | GC-373 (Free aldehyde prone to degradation/epimerization) |
| Quantified Difference | Qualitative enhancement in shelf-life and in vivo dosing compatibility |
| Conditions | Aqueous formulation and physiological media |
Buyers requiring reproducible dosing for in vivo pharmacokinetics or complex cell media should select GC-376 over free-aldehyde analogs to eliminate formulation bottlenecks.
Due to its established IC50 of 0.03 µM against SARS-CoV-2 Mpro, GC-376 is the premier benchmark compound for biochemical FRET assays. It provides a reliable baseline for evaluating the potency of novel covalent and non-covalent protease inhibitors [1].
Because GC-376 potently inhibits both viral Mpro and host Cathepsin L (sub-5 nM), it is the ideal reference standard for cytopathic effect (CPE) and pseudovirus entry assays. It allows researchers to validate assays that measure the complete blockade of viral entry and replication[2].
The bisulfite adduct design of GC-376 provides the necessary aqueous solubility for reproducible in vivo dosing (e.g., intravenous or subcutaneous administration). It is the preferred chemical form for establishing baseline efficacy in animal models of coronavirus infection, avoiding the formulation failures common to free aldehydes [2].